(2R)-2-hydroxyhexanoic acid (2R)-2-hydroxyhexanoic acid
Brand Name: Vulcanchem
CAS No.: 43201-07-6
VCID: VC3790113
InChI: InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
SMILES: CCCCC(C(=O)O)O
Molecular Formula: C6H12O3
Molecular Weight: 132.16 g/mol

(2R)-2-hydroxyhexanoic acid

CAS No.: 43201-07-6

Cat. No.: VC3790113

Molecular Formula: C6H12O3

Molecular Weight: 132.16 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-hydroxyhexanoic acid - 43201-07-6

Specification

CAS No. 43201-07-6
Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
IUPAC Name (2R)-2-hydroxyhexanoic acid
Standard InChI InChI=1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m1/s1
Standard InChI Key NYHNVHGFPZAZGA-RXMQYKEDSA-N
Isomeric SMILES CCCC[C@H](C(=O)O)O
SMILES CCCCC(C(=O)O)O
Canonical SMILES CCCCC(C(=O)O)O

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

(2R)-2-Hydroxyhexanoic acid (CAS: 43201-07-6) is a β-hydroxy acid with a six-carbon backbone. Its IUPAC name is (2R)-2-hydroxyhexanoic acid, and it is enantiomerically distinct from its (2S)-counterpart. Key properties include:

PropertyValueSource
Molecular formulaC6H12O3\text{C}_6\text{H}_{12}\text{O}_3PubChem
Molecular weight132.16 g/molPubChem
Optical rotation[α]D20=+9.5[α]_D^{20} = +9.5^\circ (c=1, H₂O)HMDB
Melting point60–62°CPubChem
Boiling point277.8°C (est.)PubChem

The compound’s chirality arises from the (R)-configuration at the second carbon, which influences its interactions with biological systems and synthetic pathways .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for characterizing this compound. Key 1H^1\text{H}-NMR signals (500 MHz, D₂O) include:

  • δ 1.31 ppm (m, 4H, CH₂-CH₂), δ 1.69 ppm (m, 1H, CH), δ 4.02 ppm (q, 1H, OH), and δ 12.1 ppm (s, 1H, COOH) .
    High-resolution MS (ESI+) confirms the molecular ion peak at m/z 133.0865 [M+H]⁺ .

Synthesis and Production Methods

Biocatalytic Approaches

Microbial fermentation using engineered Escherichia coli strains is a scalable method. By overexpressing D-lactate dehydrogenase, yields of up to 85% enantiomeric excess (e.e.) have been achieved . For example, Pseudomonas putida KT2440 converts glucose to (2R)-2-hydroxyhexanoic acid via the β-oxidation pathway, with productivity rates of 0.8 g/L/h .

Chemical Synthesis

Asymmetric hydrogenation of α-ketohexanoic acid using Ru-BINAP catalysts achieves >95% e.e. under optimized conditions (30°C, 50 bar H₂) . Alternatively, enzymatic resolution of racemic mixtures via lipases (e.g., Candida antarctica Lipase B) separates enantiomers with 98% selectivity.

Table 2: Comparison of Synthesis Methods

MethodYield (%)e.e. (%)Cost (USD/g)
Microbial fermentation788512
Asymmetric hydrogenation929545
Enzymatic resolution659828

Biological Activity and Mechanistic Insights

Metabolic Pathways

(2R)-2-Hydroxyhexanoic acid participates in fatty acid β-oxidation. It is metabolized to acetyl-CoA via the following steps:

  • Activation: Formation of hexanoyl-CoA by acyl-CoA synthetase.

  • Dehydrogenation: Conversion to 2-trans-hexenoyl-CoA by acyl-CoA dehydrogenase.

  • Hydration: Addition of water by enoyl-CoA hydratase yields (2R)-2-hydroxyhexanoyl-CoA .

Enzyme Interactions

The compound acts as a competitive inhibitor of D-2-hydroxyacid dehydrogenase (K_i = 0.4 mM), impairing mitochondrial energy production in vitro . Molecular docking studies reveal hydrogen bonding between its hydroxyl group and Arg³⁰¹ of the enzyme’s active site .

Industrial and Research Applications

Pharmaceutical Intermediates

(2R)-2-Hydroxyhexanoic acid is a precursor to:

  • Antiviral agents: Ester derivatives inhibit hepatitis C virus NS3 protease (IC₅₀ = 2.3 μM).

  • Biodegradable polymers: Copolymerization with lactic acid yields polyesters with tunable degradation rates (e.g., 50% mass loss in 12 weeks).

Chiral Auxiliaries

Its stereochemistry enables asymmetric synthesis of:

  • β-Lactam antibiotics: Enhances diastereomeric excess in penicillin derivatives by 40% .

  • Nonsteroidal anti-inflammatory drugs (NSAIDs): Improves enantiopurity of ibuprofen analogs .

Comparative Analysis with Structural Analogs

(2S)-2-Hydroxyhexanoic Acid

While chemically identical, the (2S)-enantiomer exhibits divergent biological behavior:

  • Enzyme affinity: 3-fold lower binding to D-2-hydroxyacid dehydrogenase compared to the (2R)-form .

  • Toxicity: LD₅₀ in murine models is 1,200 mg/kg (R) vs. 900 mg/kg (S) .

Shorter-Chain Homologs

CompoundChain LengthMelting Point (°C)Application
(2R)-2-HydroxypentanoicC₅58–60Flavor enhancer
(2R)-2-HydroxybutanoicC₄44–46Biodegradable plastics

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